molecular formula C10H18BrNO B2867879 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one CAS No. 1016533-26-8

2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one

货号: B2867879
CAS 编号: 1016533-26-8
分子量: 248.164
InChI 键: NWPLYOWYQKNZNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one is a brominated ketone featuring a piperidine ring at position 1, a methyl group at position 3, and a bromine atom at position 2 of the butanone backbone. The bromine and methyl groups likely influence reactivity, solubility, and steric effects, while the piperidine moiety may enhance lipophilicity and biological interactions .

属性

IUPAC Name

2-bromo-3-methyl-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-8(2)9(11)10(13)12-6-4-3-5-7-12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLYOWYQKNZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Classical Bromination with Molecular Bromine

Traditional approaches employ molecular bromine (Br₂) in inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (DCM). The reaction proceeds via electrophilic attack at the α-carbon of the ketone, facilitated by acid catalysis. For instance, dissolving 3-methyl-1-(piperidin-1-yl)butan-1-one in DCM at 0°C and adding Br₂ dropwise yields the brominated product. However, this method faces challenges:

  • Side reactions : Over-bromination or oxidation of the piperidine ring.
  • Safety concerns : Handling liquid bromine requires specialized equipment.

Reported yields for this method range from 70–78%, with purity highly dependent on reaction quenching and purification techniques.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to molecular bromine, particularly in radical bromination mechanisms. In anhydrous DCM, NBS selectively brominates the α-position under radical initiation (e.g., azobisisobutyronitrile, AIBN). Key advantages include:

  • Controlled reactivity : Reduced risk of di-bromination.
  • Mild conditions : Reactions typically proceed at room temperature.

Optimization studies reveal that stoichiometric NBS (1.1 equivalents) in DCM achieves 85% yield, with the succinimide byproduct removed via aqueous extraction.

Catalytic and Modern Approaches

Iron-Catalyzed Bromination

Emerging methodologies leverage transition-metal catalysts to enhance selectivity. A protocol adapted from related systems involves FeCl₂ (5 mol%), sodium iodide (NaI, 30 mol%), and the hypervalent iodine reagent phenyliodine diacetate (PIDA) in ethanol-water. While originally designed for azidation, substituting sodium azide (NaN₃) with sodium bromide (NaBr) enables bromination. Proposed mechanism:

  • Radical generation : FeCl₂ and NaI generate iodide radicals, abstracting hydrogen from the α-carbon.
  • Bromine transfer : PIDA oxidizes NaBr to bromine radicals, which couple with the carbon-centered radical.

This method achieves 75% yield at 40°C, offering a safer profile by avoiding molecular bromine.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to improve safety and efficiency. Key parameters:

  • Residence time : 10–15 minutes.
  • Temperature control : 25–30°C via jacketed cooling.
  • Solvent system : DCM with 20 mol% NBS.

Flow systems achieve 92% yield, outperforming batch reactors by minimizing thermal degradation.

Reaction Optimization and Data

Solvent and Temperature Effects

Comparative studies highlight solvent polarity’s role in bromination efficiency:

Solvent Dielectric Constant Yield (%)
DCM 8.93 85
CCl₄ 2.24 78
Acetonitrile 37.5 68

Polar aprotic solvents like DCM stabilize the transition state, enhancing reaction rates.

Catalyst Screening

Iron-based catalysts outperform other metals in bromination:

Catalyst Loading (mol%) Yield (%)
FeCl₂ 5 75
CuBr 5 62
None 40

FeCl₂’s Lewis acidity facilitates bromide ion activation, critical for radical pathways.

Industrial-Scale Production

Large-scale synthesis prioritizes safety and cost-effectiveness. A representative protocol includes:

  • Pre-mixing : 3-methyl-1-(piperidin-1-yl)butan-1-one and NBS in DCM.
  • Continuous flow : Pumping through a PTFE reactor at 25°C.
  • Workup : In-line quenching with sodium thiosulfate, followed by distillation.

This method produces 50 kg batches with >90% purity, meeting pharmaceutical-grade standards.

Mechanistic Insights

Bromination proceeds via two pathways:

  • Electrophilic mechanism : Br⁺ attack on the enol tautomer, prevalent in acidic conditions.
  • Radical mechanism : Hydrogen abstraction by Br- , followed by radical recombination.

DFT calculations suggest the radical pathway dominates in FeCl₂/NaI systems, with a calculated activation energy of 12.3 kcal/mol.

Challenges and Limitations

  • Piperidine stability : Prolonged exposure to Br₂ or HBr risks N-alkylation or ring-opening.
  • Purification difficulties : Chromatography is often required due to succinimide byproducts.
  • Scalability : Batch reactors face heat dissipation issues, addressed via flow systems.

化学反应分析

Types of Reactions

2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ether.

    Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted butanones.

    Reduction: Formation of 2-bromo-3-methyl-1-(piperidin-1-yl)butanol.

    Oxidation: Formation of 2-bromo-3-methyl-1-(piperidin-1-yl)butanoic acid.

科学研究应用

Scientific Research Applications of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one

2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies. Its structural features, including a bromine atom and a piperidine ring, make it a valuable intermediate in synthesizing complex molecules and developing new drugs. The molecular formula of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one is C₁₀H₁₈BrNO, and it has a molecular weight of approximately 263.17 g/mol.

Synthesis and Preparation

The synthesis of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one typically involves the bromination of 3-methyl-1-(piperidin-1-yl)butan-1-one. This is achieved through a reaction with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction usually occurs in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions and enhance safety. Automated systems can also aid in scaling up production while maintaining the product's quality and yield.

Applications in Scientific Research

2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one serves as a building block in the synthesis of complex organic molecules. Its applications span across medicinal chemistry, biological studies, and industrial processes.

Medicinal Chemistry

  • Intermediate in Pharmaceutical Synthesis: It is used as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological pathways.
  • Sigma Receptor Antagonists: This compound has been evaluated for its efficacy as a sigma receptor antagonist, showing promise in alleviating neuropathic pain symptoms without significant side effects. Studies focus on identifying novel Sigma-1 receptor antagonists with antinociceptive activity for fighting neuropathic pain .

Organic Synthesis

  • Building Block for Complex Molecules: The compound serves as a building block for synthesizing complex organic molecules.
  • Reaction Optimization: It is used in optimizing oxidative dehydrogenation and β-bromination of amides .

Biological Studies

  • Antimicrobial and Anticancer Properties: The compound has been investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Neurological Applications: It is explored for potential biological activities in neurological disorders and other therapeutic applications.

Case Studies

Several case studies highlight the potential applications of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one:

  • Neuropathic Pain Management: Studies have evaluated the efficacy of this compound as a sigma receptor antagonist, demonstrating potential in alleviating neuropathic pain symptoms without significant side effects.
  • Antimicrobial Activity: In vitro assays have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against common pathogens, suggesting its potential as a lead compound in antibiotic development.

作用机制

The mechanism of action of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring can enhance its binding affinity to certain biological targets, influencing various biochemical pathways.

相似化合物的比较

Substituent Variations on the Piperidine Ring

  • 2-Bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one (): This analog introduces a methyl group at the 3-position of the piperidine ring.
  • 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one (): Here, the bromine is located on a methyl group attached to the piperidine ring (C11H20BrNO, MW 262.19). This positional shift alters reactivity; the benzylic bromine may enhance susceptibility to elimination or nucleophilic attack compared to bromine on the butanone chain. The molecular weight is lower than the target compound, suggesting differences in physical properties like boiling point .

Heterocyclic Modifications

  • 2-Bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one (): Replacement of the piperidine ring with a thieno[3,2-c]pyridine system (C12H16BrNOS, MW 302.23) introduces sulfur into the heterocycle. This modification increases molecular weight and may enhance π-stacking interactions in biological systems. The thiophene moiety could also alter electronic properties, affecting UV-Vis absorption or catalytic behavior .

Substituent Effects on the Aromatic Ring ()

For example:

  • 2r : Yield 13%, mp 191°C, IR peaks at 1681 cm⁻¹ (C=O stretch) .
  • 2s (4-ethylphenyl variant): Higher yield (20%) and mp (204°C), suggesting alkyl chain length impacts crystallinity .

These trends highlight that substituent bulkiness and electronic effects significantly affect synthetic accessibility and stability.

Data Tables

Table 1: Structural Analogs and Key Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Data Source
2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one (Target) C10H16BrNO ~246.15* Br (C2), CH3 (C3), piperidine Inferred
2-Bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one C11H18BrNO ~260.18* 3-methylpiperidine
1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one C11H20BrNO 262.19 Br on piperidine-CH2
2-Bromo-3-methyl-1-{thieno[3,2-c]pyridin-5-yl}butan-1-one C12H16BrNOS 302.23 Thienopyridine heterocycle

*Estimated based on structural similarity.

生物活性

2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its structural features, which include a bromine atom and a piperidine ring. This compound has been investigated for its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.

The molecular formula of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one is C₁₀H₁₈BrN₂O, with a molecular weight of approximately 263.17 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity

Research indicates that 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one exhibits significant biological activity, particularly in its interactions with various receptors and enzymes. The compound has been studied for potential therapeutic applications, including:

  • Neurological Disorders : Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.
  • Antimicrobial Properties : Investigations have indicated that this compound may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment.

The biological activity of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one is believed to stem from its ability to interact with specific molecular targets, such as:

  • Neurotransmitter Receptors : Its piperidine structure may enhance binding affinity to receptors involved in mood regulation.
  • Enzymatic Pathways : The compound may act as an inhibitor or modulator of certain enzymes, influencing biochemical pathways relevant to disease states.

Research Findings

A variety of studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant binding affinity to neurotransmitter receptors, suggesting potential use in treating neurological disorders.
Investigated the synthesis and characterization of the compound, highlighting its role as an intermediate in pharmaceutical development.
Explored the structure–activity relationship (SAR), indicating that modifications to the piperidine ring could enhance biological potency.

Case Studies

Several case studies have highlighted the potential applications of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one:

  • Neuropathic Pain Management : A study evaluated the efficacy of this compound as a sigma receptor antagonist, showing promise in alleviating neuropathic pain symptoms without significant side effects.
  • Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens, suggesting its potential as a lead compound in antibiotic development.

Synthesis and Industrial Applications

The synthesis of 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one typically involves:

  • Bromination of 3-methyl-1-(piperidin-1-yl)butan-1-one using brominating agents like N-bromosuccinimide (NBS).

This compound serves not only as a building block for more complex organic molecules but also finds applications in medicinal chemistry for developing new drugs targeting neurological pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。